molecular formula C13H17B B3323742 5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene CAS No. 169695-24-3

5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene

Cat. No.: B3323742
CAS No.: 169695-24-3
M. Wt: 253.18 g/mol
InChI Key: JCJBXUASIJDKNN-UHFFFAOYSA-N
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Description

5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: is an organic compound with the molecular formula C13H17Br and a molecular weight of 253.18 g/mol . This compound is characterized by the presence of a bromine atom attached to the indene ring system, which is further substituted with four methyl groups. The indene structure is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring, making it an important scaffold in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the bromination of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene.

Scientific Research Applications

5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nature of the nucleophile. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the bromine atom in 5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene makes it a versatile intermediate for further functionalization through substitution reactions.
  • The tetramethyl substitution provides steric hindrance, influencing the compound’s reactivity and stability.

Properties

IUPAC Name

5-bromo-1,1,3,3-tetramethyl-2H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJBXUASIJDKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)Br)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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